molecular formula C16H23N5O7S B2409255 N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-91-3

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2409255
CAS RN: 868981-91-3
M. Wt: 429.45
InChI Key: LXUWMPMKSUHMNQ-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H23N5O7S and its molecular weight is 429.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Allylation of exocyclic N-Acyliminium ions : The compound is related to oxazolidin-2-ones, which have been utilized in the allylation of N-acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones. These reactions demonstrate variable degrees of stereoselectivity, contributing to the synthesis of homoallylamines with unique stereochemical configurations (Marcantoni, Mecozzi, & Petrini, 2002).

Bohlmann-Rahtz heteroannulation reactions : A related application is in the synthesis of dimethyl sulfomycinamate through a multi-step process, showcasing the compound's relevance in creating complex molecules with potential antibiotic properties (Bagley et al., 2005).

Pharmacological Interest

Fluorescent Molecular Probes : Compounds with similar structural features have been prepared as new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which can be used to develop ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Superoxide Dismutase Mimics : The compound is structurally related to oxazolidinones, which have been studied for their potential as superoxide dismutase mimics. Such mimics can offer a novel approach to combating oxidative stress, suggesting a potential pharmacological application in diseases related to oxidative damage (Samuni et al., 1988).

Chemical Structure and Characterization

Crystal Structure and Molecular Docking : The synthesis and crystal structure of closely related compounds have been analyzed, providing insights into their molecular configurations and interactions. These studies can inform the design of new compounds with desired biological or chemical properties (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O7S/c1-19(2)8-7-17-15(22)16(23)18-11-14-20(9-10-28-14)29(26,27)13-5-3-12(4-6-13)21(24)25/h3-6,14H,7-11H2,1-2H3,(H,17,22)(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUWMPMKSUHMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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